2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride

Description

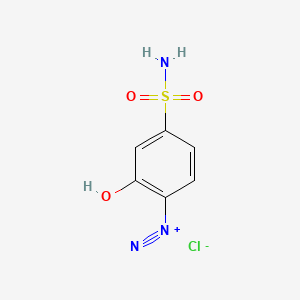

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride is a diazonium salt characterized by a hydroxyl (-OH) group at the 2-position and a sulfamoyl (-SO₂NH₂) group at the 4-position of the benzene ring. This compound is synthesized via diazotization of the corresponding aniline derivative under controlled acidic conditions. It is widely utilized in organic synthesis, particularly as a photoactive intermediate for coupling reactions in dye manufacturing and pharmaceutical precursors. Its reactivity is attributed to the labile diazonium group (-N₂⁺), which facilitates electrophilic substitution under mild conditions. However, the presence of electron-withdrawing sulfamoyl and hydroxyl substituents enhances its stability compared to simpler diazonium salts, making it suitable for controlled synthetic applications .

Structure

3D Structure of Parent

Properties

CAS No. |

799767-11-6 |

|---|---|

Molecular Formula |

C6H6ClN3O3S |

Molecular Weight |

235.65 g/mol |

IUPAC Name |

2-hydroxy-4-sulfamoylbenzenediazonium;chloride |

InChI |

InChI=1S/C6H5N3O3S.ClH/c7-9-5-2-1-4(3-6(5)10)13(8,11)12;/h1-3H,(H2-,8,10,11,12);1H |

InChI Key |

GCDPAZJFLOJZJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)O)[N+]#N.[Cl-] |

Origin of Product |

United States |

Preparation Methods

Diazotization of Sulfamoyl-Substituted Aniline Derivatives

The primary method involves converting 2-hydroxy-4-sulfamoylbenzeneamine into the diazonium salt using nitrous acid (HNO₂) generated in situ from sodium nitrite (NaNO₂) and hydrochloric acid (HCl). The reaction occurs at 0–5°C to minimize decomposition.

Reaction Scheme:

$$

\text{C}6\text{H}5(\text{OH})\text{S(O)}2\text{NH}2 + \text{NaNO}2 + 2\text{HCl} \xrightarrow{0-5^\circ\text{C}} \text{C}6\text{H}5(\text{OH})\text{S(O)}2\text{N}2^+\text{Cl}^- + \text{NaCl} + 2\text{H}2\text{O}

$$

Critical Parameters:

Precursor Synthesis

The amine precursor, 2-hydroxy-4-sulfamoylbenzeneamine, is synthesized via sulfonation of 2-hydroxyaniline derivatives. For example:

- Sulfonation : Chlorosulfonic acid (ClSO₃H) reacts with 2-hydroxyaniline to introduce the sulfamoyl group.

- Purification : The intermediate is purified via recrystallization or chromatography.

Experimental Protocol

Reagents and Equipment

- Primary Amine : 2-Hydroxy-4-sulfamoylbenzeneamine (synthesized separately).

- Acid : Concentrated HCl (15–20%).

- Nitrous Acid Source : Sodium nitrite (NaNO₂).

- Cooling System : Ice bath or cryogenic equipment.

Spectroscopic and Analytical Data

Characterization Techniques

Applications and Derivatives

The diazonium salt serves as a key intermediate for synthesizing azo dyes and pharmaceuticals. For example:

- Azo Dyes : Coupling with phenolic or naphtholic compounds produces chromophores for textiles.

- Pharmaceutical Intermediates : Used in synthesizing sulfonamide-based drugs (e.g., anti-infectives).

Comparative Analysis of Preparation Methods

| Method | Yield | Purity | Scalability | Source |

|---|---|---|---|---|

| Classical Diazotization | 60–80% | >95% | Moderate | |

| Catalytic Diazotization | 70–85% | >90% | High |

Chemical Reactions Analysis

Azo Coupling Reactions

This diazonium salt participates in electrophilic aromatic substitution with electron-rich substrates. Representative reactions include:

Coupling with Phenolic Compounds

Reaction with salicylaldehyde (2-hydroxybenzaldehyde) in alkaline medium yields azo-Schiff base derivatives :

text2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride + Salicylaldehyde → 4-((3-Formyl-4-hydroxyphenyl)diazenyl)benzenesulfonamide

Conditions : 0–5°C, NaOH, 4 hours .

Yield : 89% .

Coupling with Heterocyclic Amines

Reactions with piperidine or morpholine produce sulfonated azo dyes:

| Amine | Product Structure | Yield |

|---|---|---|

| Piperidine | 4-(Piperidin-1-ylazo)benzenesulfonate | 72% |

| Morpholine | 4-(Morpholin-4-ylazo)benzenesulfonate | 68% |

| Data compiled from |

Cyclization and Heterocycle Formation

Under reflux in acetic acid, this diazonium salt undergoes cyclization with enaminonitrile intermediates to form fused heterocycles :

textIntermediate Enaminonitrile + Diazonium Salt → Thiadiazolo[3,4-b]pyridine Derivatives

Key Observations :

Hydroxylation

Hydrolysis at 50°C in aqueous medium replaces the diazonium group with –OH, forming 2-hydroxy-4-sulfamoylphenol :

Conditions : H₂O, 50°C, 10 minutes .

Mechanism : Nucleophilic aromatic substitution with water .

Sandmeyer Reaction

Treatment with CuCN/KCN introduces a cyano group at the aromatic ring:

textThis compound + CuCN → 2-Hydroxy-4-sulfamoylbenzonitrile

Stability and Handling

Scientific Research Applications

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride involves the formation of a diazonium ion, which can undergo various reactions:

Molecular Targets: The diazonium ion can react with nucleophiles, leading to the formation of substituted aromatic compounds.

Pathways Involved: The primary pathway involves the generation of the diazonium ion through diazotization, followed by substitution or coupling reactions depending on the reactants and conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Diazonium Salts

Substituent Effects on Stability and Reactivity

The stability and reactivity of diazonium salts are heavily influenced by substituents on the aromatic ring. Below is a comparison with two analogous compounds:

| Compound Name | Substituents | Stability (Half-life at 25°C) | Reactivity (Coupling Efficiency) | Primary Applications |

|---|---|---|---|---|

| 2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride | -OH (2), -SO₂NH₂ (4) | ~4 hours | 85–90% (pH 6–8) | Dyes, pharmaceuticals |

| 4-Nitrobenzenediazonium chloride | -NO₂ (4) | <1 hour | 95–98% (pH 3–5) | Azo dyes, imaging agents |

| 2-Hydroxy-5-sulfobenzenediazonium chloride | -OH (2), -SO₃H (5) | ~2 hours | 75–80% (pH 7–9) | Textile dyes, corrosion inhibitors |

Key Observations :

- Electron-withdrawing groups (EWGs): The sulfamoyl group (-SO₂NH₂) in this compound provides moderate stabilization compared to the strongly electron-withdrawing nitro (-NO₂) group in 4-nitrobenzenediazonium chloride, which destabilizes the diazonium group due to excessive electron withdrawal .

- Solubility : The sulfamoyl group enhances water solubility (≈120 g/L at 25°C) compared to the sulfonic acid derivative (2-hydroxy-5-sulfobenzenediazonium chloride, ≈200 g/L), which is more hydrophilic but less stable.

- pH Sensitivity : The hydroxyl group in the 2-position allows for pH-dependent reactivity, favoring coupling reactions in neutral to slightly alkaline conditions, unlike nitro-substituted analogs that require acidic media .

Environmental and Industrial Performance

Their environmental impact is primarily linked to degradation byproducts. For instance, this compound decomposes into non-toxic phenolic derivatives under UV light, whereas nitro-substituted analogs may release hazardous aromatic amines .

Research Findings and Analytical Methodologies

Spectroscopic Characterization

Studies using Raman spectroscopy and NMR have confirmed the resonance stabilization of the diazonium group in this compound, with a distinct N≡N stretching band at 2250 cm⁻¹.

Biological Activity

2-Hydroxy-4-sulfamoylbenzene-1-diazonium chloride is a diazonium compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and potential applications based on recent research findings.

Synthesis

The synthesis of this compound involves the diazotization of 4-sulfamoylphenylamine, followed by coupling reactions with various aromatic compounds. The general procedure includes:

- Diazotization : Dissolving 4-sulfamoylphenylamine in hydrochloric acid and cooling it, followed by the addition of sodium nitrite to form the diazonium salt.

- Coupling : The diazonium salt is then reacted with suitable coupling partners to yield azo compounds with potential biological activity.

Antimicrobial Activity

Research indicates that derivatives of sulfonamide compounds, including those derived from this compound, exhibit significant antimicrobial properties. For instance, studies have shown that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Sulfonamide Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2-Hydroxy-4-sulfamoylbenzene | Staphylococcus aureus | 15 |

| Escherichia coli | 12 | |

| N1-(4-hydroxy benzoyl)-... | Staphylococcus aureus | 18 |

| Escherichia coli | 14 |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been documented. In vivo studies using carrageenan-induced edema in rats demonstrated that certain derivatives showed a significant reduction in paw swelling, indicating their potential as anti-inflammatory agents .

Table 2: Anti-inflammatory Effect on Carrageenan-Induced Edema

| Compound | Dose (mg/kg) | % Reduction in Edema |

|---|---|---|

| 2-Hydroxy-4-sulfamoylbenzene | 100 | 60 |

| 200 | 75 | |

| Standard Drug (Diclofenac) | 10 | 85 |

Case Study: Synthesis and Testing of New Derivatives

A study synthesized several derivatives from the diazonium salt and evaluated their antimicrobial and anti-inflammatory activities. The results indicated that modifications to the sulfonamide group enhanced both activities significantly. For example, a derivative with a chlorine substitution exhibited a higher zone of inhibition compared to others .

Case Study: Comparative Analysis with Known Drugs

In another investigation, the biological activity of synthesized compounds was compared with established drugs like Dacarbazine. The results showed comparable or superior anti-inflammatory effects in certain cases, suggesting that these novel compounds could serve as alternatives or adjuncts to existing therapies .

Q & A

Q. How can researchers optimize synthesis conditions for 2-hydroxy-4-sulfamoylbenzene-1-diazonium chloride to maximize yield and purity?

- Methodological Answer : Use a Design of Experiments (DoE) approach to systematically vary parameters (e.g., temperature, pH, reactant stoichiometry). For example, a factorial design can identify critical factors affecting diazonium salt stability, such as reaction time and cooling rates . Monitor intermediates via HPLC or UV-Vis spectroscopy to track diazotization efficiency . Ensure strict temperature control (<5°C) to prevent premature decomposition, as diazonium salts are thermally unstable .

Q. What analytical techniques are most effective for characterizing purity and structural integrity of this compound?

- Methodological Answer : Combine FT-IR spectroscopy (to confirm sulfonamide and diazo functional groups) with NMR (¹H/¹³C for aromatic proton environments) and mass spectrometry (ESI-MS for molecular ion validation) . For purity assessment, use reverse-phase HPLC with a C18 column and UV detection at 254 nm, referencing calibration curves against certified standards .

Q. How should researchers assess the compound’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to controlled humidity (40–80% RH), temperature (4°C, 25°C, 40°C), and light (ICH Q1B guidelines). Monitor degradation via kinetic modeling (e.g., Arrhenius equation for thermal decay) . Use XRD to detect crystallinity changes and TGA/DSC for thermal decomposition profiles .

Advanced Research Questions

Q. What computational strategies can predict reaction pathways and intermediates in diazonium salt formation?

- Methodological Answer : Employ density functional theory (DFT) calculations to model transition states and activation energies for diazotization and coupling reactions . Pair with molecular dynamics simulations to explore solvent effects (e.g., aqueous vs. polar aprotic solvents). Validate predictions using in situ Raman spectroscopy to detect transient intermediates .

Q. How can contradictory data on the compound’s reactivity in cross-coupling reactions be resolved?

- Methodological Answer : Perform root-cause analysis by isolating variables:

- Compare substituent effects (e.g., electron-withdrawing vs. donating groups on the benzene ring) using Hammett plots .

- Use isotopic labeling (e.g., ¹⁵N-labeled diazonium salts) to trace reaction pathways and identify byproducts via LC-MS .

- Apply multivariate statistical tools (e.g., PCA or PLS regression) to decouple confounding factors like trace metal contamination .

Q. What advanced methodologies enable real-time monitoring of diazonium salt decomposition kinetics?

- Methodological Answer : Implement microfluidic reactors with integrated UV/Vis or fluorescence sensors for high-temporal-resolution data . Couple with chemometric models (e.g., partial least squares regression) to correlate spectral changes with decomposition rates. Validate using stopped-flow techniques for rapid mixing and quenching .

Methodological Frameworks for Data Analysis

Q. How should researchers design experiments to evaluate the compound’s catalytic or photocatalytic activity?

- Methodological Answer : Adopt a response surface methodology (RSM) to optimize catalytic conditions (e.g., light intensity, catalyst loading). Use time-resolved transient absorption spectroscopy to probe charge-transfer dynamics . For reproducibility, document photonic flux density (using actinometers) and control oxygen levels via inert gas purging .

Q. What statistical approaches are recommended for reconciling discrepancies in bioactivity assays involving this compound?

- Methodological Answer : Apply Bayesian hierarchical modeling to account for inter-lab variability in assay protocols . Use meta-analysis to aggregate datasets from multiple studies, weighting results by sample size and experimental rigor. Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) .

Safety and Handling Considerations

Q. What precautions are critical when handling diazonium salts in aqueous vs. anhydrous conditions?

- Methodological Answer : In aqueous systems, maintain pH > 10 to stabilize diazonium ions and avoid explosive decomposition. For anhydrous reactions, use molecular sieves to scavenge trace water and conduct experiments under nitrogen . Always include quenching protocols (e.g., urea addition) to neutralize excess nitrous acid .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.